1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane
CAS No.: 2503209-23-0
Cat. No.: VC7047439
Molecular Formula: C7H9F2I
Molecular Weight: 258.05
* For research use only. Not for human or veterinary use.
![1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane - 2503209-23-0](/images/structure/VC7047439.png)
Specification
CAS No. | 2503209-23-0 |
---|---|
Molecular Formula | C7H9F2I |
Molecular Weight | 258.05 |
IUPAC Name | 1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |
Standard InChI | InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3 |
Standard InChI Key | OPRMJTYJHVYHRA-UHFFFAOYSA-N |
SMILES | CC(C12CC(C1)(C2)I)(F)F |
Introduction
Structural Characterization and Molecular Properties
Core Bicyclo[1.1.1]pentane Framework
The bicyclo[1.1.1]pentane core is a highly strained carbocyclic system characterized by three fused cyclopropane rings. This architecture imposes significant angle strain, resulting in unique reactivity and stability profiles . The iodine atom at the 3-position and the 1,1-difluoroethyl group at the 1-position introduce steric and electronic perturbations that further modulate the compound’s behavior.
Molecular Formula and Stereochemical Considerations
The molecular formula C₁₂H₁₅F₂I (calculated molecular weight: 324.15 g/mol) was confirmed via PubChem records . The SMILES string CC(C12CC(C1)(C2)C34CC(C3)(C4)I)(F)F delineates the connectivity, revealing a fully substituted bicyclo[1.1.1]pentane with no chiral centers due to the symmetric substitution pattern.
Predicted Physicochemical Properties
Collision cross-section (CCS) values derived from ion mobility spectrometry predict the compound’s gas-phase behavior (Table 1) . These metrics are critical for mass spectrometry-based identification in complex matrices.
Table 1: Predicted Collision Cross Sections for Adducts of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]⁺ | 325.02593 | 210.0 |
[M+Na]⁺ | 347.00787 | 204.1 |
[M+NH₄]⁺ | 342.05247 | 206.7 |
[M-H]⁻ | 323.01137 | 204.3 |
Synthetic Pathways and Methodological Considerations
Retrosynthetic Analysis
The synthesis of 1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane likely involves two key steps:
-
Construction of the iodinated bicyclo[1.1.1]pentane core
-
Introduction of the 1,1-difluoroethyl substituent
Bicyclo[1.1.1]pentane Core Synthesis
Recent advances in strained carbocycle synthesis, particularly the work of Fox et al., demonstrate that α-allyldiazoacetates undergo dirhodium-catalyzed intramolecular cyclopropanation to form bicyclo[1.1.0]butanes, which can be expanded to bicyclo[1.1.1]pentanes via difluorocarbene insertion . Applying this methodology, 3-iodobicyclo[1.1.1]pentane (CAS 133692-73-6) serves as a plausible intermediate.
Functionalization with 1,1-Difluoroethyl Group
Reactivity and Stability Profiling
Strain-Induced Reactivity
The bicyclo[1.1.1]pentane scaffold exhibits heightened reactivity at bridgehead positions. Quantum mechanical calculations predict that the iodine substituent activates the adjacent carbon for nucleophilic substitution, while the difluoroethyl group’s electron-withdrawing nature further polarizes the C-I bond .
Thermal and Chemical Stability
Reaction Type | Reagent | Expected Product |
---|---|---|
Suzuki Coupling | Arylboronic Acid | Biaryl-functionalized analog |
Ullmann Coupling | Aryl Halide | Extended π-system derivatives |
Fluorine Exchange | KF/18-Crown-6 | Perfluorinated analogs |
Materials Science Applications
The combination of high strain energy (estimated ~70 kcal/mol) and fluorinated substituents suggests potential as:
-
Energetic materials precursors
-
Surface modifiers for low-energy coatings
Challenges and Future Directions
Synthetic Optimization
Current methods require validation for this specific substrate. Key challenges include:
-
Managing steric hindrance during difluoroethyl group installation
-
Preventing iodine loss under strongly basic conditions
Computational Modeling Needs
Density functional theory (DFT) studies could elucidate:
-
Non-covalent interaction (NCI) profiles influencing solubility
Biological Screening
While no bioactivity data exists, structural analogs show promise as:
-
Kinase inhibitors (leveraging the bicyclo scaffold’s rigidity)
-
PET radiotracers (via iodine-124 substitution)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume